molecular formula C13H18ClN3O2 B2704249 2-[(2-chloropyridin-4-yl)formamido]-N,4-dimethylpentanamide CAS No. 1218080-06-8

2-[(2-chloropyridin-4-yl)formamido]-N,4-dimethylpentanamide

Cat. No.: B2704249
CAS No.: 1218080-06-8
M. Wt: 283.76
InChI Key: LMEBKNAKILNBOV-UHFFFAOYSA-N
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Description

2-[(2-chloropyridin-4-yl)formamido]-N,4-dimethylpentanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chloropyridine ring, a formamido group, and a dimethylpentanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chloropyridin-4-yl)formamido]-N,4-dimethylpentanamide typically involves multiple steps, starting with the preparation of the chloropyridine derivative. One common method involves the reaction of 2-chloropyridine with formamide under controlled conditions to introduce the formamido group. This intermediate is then reacted with N,4-dimethylpentanamide in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(2-chloropyridin-4-yl)formamido]-N,4-dimethylpentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

2-[(2-chloropyridin-4-yl)formamido]-N,4-dimethylpentanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-chloropyridin-4-yl)formamido]-N,4-dimethylpentanamide involves its interaction with specific molecular targets. The chloropyridine ring can interact with enzymes and receptors, modulating their activity. The formamido group may facilitate binding to proteins, while the dimethylpentanamide moiety can influence the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-chloropyridin-4-yl)formamido]-N,4-dimethylpentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-[4-methyl-1-(methylamino)-1-oxopentan-2-yl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O2/c1-8(2)6-10(13(19)15-3)17-12(18)9-4-5-16-11(14)7-9/h4-5,7-8,10H,6H2,1-3H3,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEBKNAKILNBOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC)NC(=O)C1=CC(=NC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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